Citropin-2.1.3
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLIGSIGKALGGLLVDVLKPKLQAAS |
Origin of Product |
United States |
Structural Elucidation and Confirmation of Citropin 2.1.3
Computational Approaches in Citropin-2.1.3 Structural Confirmation and Modeling
Computational modeling plays a vital role in refining and confirming peptide structures derived from experimental data. Methods like molecular dynamics (MD) simulations and ab initio modeling are used to explore the conformational space of the peptide and to generate energetically favorable structures.
For the related citropin 1.1, molecular dynamics calculations were used in conjunction with distance constraints from NMR data to determine its solution structure. iiitd.edu.in A similar approach would be invaluable for this compound. Furthermore, large-scale ab initio modeling has been used to predict the structures of antimicrobial peptides that have not been experimentally characterized. a-star.edu.sg In a study modeling structurally uncharacterized antimicrobial peptides, this compound was included in the sequence set for fold prediction. a-star.edu.sg Such computational studies can provide initial structural models and insights into the potential folds a peptide might adopt, guiding further experimental work. a-star.edu.sgencyclopedia.pub
Biosynthetic Pathways and Total Synthesis of Citropin 2.1.3
Strategies for the Total Synthesis of Citropin-2.1.3
The chemical synthesis of peptides like this compound is a well-established process, most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). This methodology allows for the efficient and controlled assembly of amino acids in a specific sequence to create the desired peptide.
Retrosynthetic Analysis of Complex this compound Architectures
A retrosynthetic analysis of this compound, which has the amino acid sequence GLIGSIGKALGGLLVDVLKPKLQAAS google.com, would logically disconnect the peptide at its amide bonds. This approach simplifies the complex structure into its constituent amino acid building blocks. The synthesis would then proceed in the forward direction, starting from the C-terminal amino acid and sequentially adding the subsequent amino acids until the full 26-residue peptide is assembled.
The general strategy for the total synthesis of this compound via Fmoc-based SPPS would involve the following key steps:
Resin Functionalization: The C-terminal amino acid, Serine (Ser), is attached to a solid support (resin).
Deprotection: The N-terminal protecting group (Fmoc) of the attached amino acid is removed using a mild base, typically piperidine (B6355638) in DMF.
Coupling: The next amino acid in the sequence, Alanine (Ala), with its N-terminus protected by an Fmoc group, is activated and coupled to the deprotected N-terminus of the resin-bound amino acid. This process is repeated for each amino acid in the sequence of this compound.
Cleavage and Deprotection: Once the entire peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers.
Purification and Characterization: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and other analytical techniques.
This synthetic approach is highly versatile and has been successfully employed for the synthesis of other citropin peptides and their analogs. nih.gov
Convergent and Linear Synthetic Routes to this compound
The primary and most widely documented method for the synthesis of citropins, including by extension this compound, is a linear synthetic route . iiitd.edu.in Specifically, the manual or automated Solid-Phase Peptide Synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the standard procedure. iiitd.edu.injustia.comfrontiersin.orgmdpi.com
In this linear approach, the peptide is assembled in a stepwise fashion, one amino acid at a time, on an insoluble polymeric support (resin). The process involves a repeated cycle of two main steps:
Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed, typically using a solution of piperidine in a solvent like dimethylformamide (DMF). mdpi.com
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly deprotected N-terminus.
This cycle is repeated until the full amino acid sequence of this compound is assembled. Finally, the completed peptide is cleaved from the resin support, and all remaining side-chain protecting groups are removed simultaneously, usually with a strong acid cocktail such as trifluoroacetic acid (TFA). frontiersin.org The crude synthetic peptide is then purified to a high degree using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). iiitd.edu.in
| Synthesis Type | Method | Description |
| Linear Synthesis | Fmoc-based Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids to a solid resin support. It is the standard, well-established method for producing synthetic citropins for research. iiitd.edu.injustia.com |
There is currently no specific information available in the scientific literature describing the application of convergent synthetic routes to this compound. A convergent approach would involve the separate synthesis of several peptide fragments which are then combined (ligated) to form the final, full-length peptide.
Chemoenzymatic and Biocatalytic Approaches in this compound Synthesis
There are no specific reports in the available scientific literature detailing the use of chemoenzymatic or biocatalytic methods for the synthesis of this compound. While biocatalysis is a growing field for the sustainable and selective production of complex molecules like pharmaceuticals, its application has not been documented for this particular peptide. rsc.orgtugraz.at Research into the chemoenzymatic synthesis of other natural products from frog skin has been reported, but these have focused on different classes of molecules, such as alkaloids, not peptides like citropins. researchgate.net
Biological Activities and Molecular Mechanisms of Action of Citropin 2.1.3
In Vitro Biological Evaluations of Citropin-2.1.3
The in vitro evaluation of this compound and its analogues has provided insights into their biological activities and the molecular interactions that drive them. These studies primarily revolve around antimicrobial potential and interactions with cell membranes.
The principal cellular targets investigated for the citropin family are microbial pathogens. The antimicrobial activity of synthetic citropins has been evaluated using cell-based assays that measure the Minimum Inhibitory Concentration (MIC), the lowest concentration of a peptide required to completely inhibit the growth of a microorganism. iiitd.edu.in These assays are typically conducted by observing inhibition zones on thin agarose (B213101) plates containing the target microorganisms. iiitd.edu.in
While a range of citropins were tested for activity, research indicates that members of the citropin 2 and 3 families, which includes this compound, displayed insignificant antibacterial activity in these assays. iiitd.edu.in In contrast, the citropin 1.x subfamily showed potent, wide-spectrum antibacterial action. iiitd.edu.in The table below summarizes the reported activities for the highly active members of the citropin family from the foundational study.
Table 1: Antimicrobial Activity (MIC, µg/mL) of Representative Citropin 1 Peptides
| Peptide | Bacillus subtilis | Escherichia coli | Listeria monocytogenes | Micrococcus luteus | Pasteurella haemolytica | Staphylococcus aureus |
|---|---|---|---|---|---|---|
| Citropin 1.1 | 25 | 50 | 25 | 12 | >100 | 25 |
| Citropin 1.2 | 25 | 100 | 25 | 12 | >100 | 25 |
| Citropin 1.3 | 50 | >100 | 50 | 25 | >100 | 25 |
Data sourced from Wegener et al., 1999. iiitd.edu.in Note: Specific MIC values for this compound were not detailed, as its activity was reported as insignificant.
Direct studies on the enzymatic inhibition by this compound are not available in the reviewed literature. However, research on the closely related peptide, Citropin 1.1, has shown that some members of this peptide family can modulate enzyme activity. Specifically, Citropin 1.1 was found to inhibit neuronal nitric oxide synthase (nNOS), an enzyme involved in synthesizing the signaling molecule nitric oxide. researchgate.net This inhibition occurred with a reported IC₅₀ (half-maximal inhibitory concentration) of 8.2 µM and through a noncompetitive mechanism with respect to the enzyme's substrate, arginine. researchgate.net The proposed mechanism suggests that the peptide interacts with the Ca²⁺/calmodulin complex, which is essential for activating nNOS. researchgate.net
The primary ligand-target interaction for citropin peptides is with the cell membranes of microorganisms. iiitd.edu.in There is no evidence to suggest that this compound binds to a specific protein receptor on the surface of bacteria. Instead, the interaction is believed to be a more general physicochemical process driven by the peptide's amphipathic nature and positive charge, which facilitates binding to the negatively charged components of bacterial membranes, such as anionic phospholipids (B1166683). iiitd.edu.in Patents related to antimicrobial peptides mention the potential use of this compound as a component in targeted antimicrobial therapies, which implies a binding affinity for microbial surfaces, though the precise molecular targets are not specified. justia.comgoogle.com
Specific experimental data on the modulation of cellular signaling pathways by this compound is limited. However, the demonstrated ability of the related Citropin 1.1 to inhibit neuronal nitric oxide synthase (nNOS) indicates that members of this peptide family can interfere with specific signaling cascades, in this case, the nitric oxide pathway. researchgate.net Some literature suggests that antimicrobial peptides, as a class, may disrupt fundamental cellular processes such as quorum sensing, cellular metabolism, and nucleic acid replication, but direct evidence for these effects has not been presented for this compound. google.com
The primary site of action for citropin peptides is the cell membrane. iiitd.edu.in Following initial binding, these peptides disrupt the membrane, leading to cell death. nih.gov While the membrane is the initial target, studies on the related peptide Citropin 1.3 suggest that translocation across the membrane can occur. In experiments with mammalian cells, Citropin 1.3 was observed to permeabilize the cell membrane and, over time, colocalize with cellular components containing nucleic acids, suggesting an intracellular interaction with genetic material after membrane disruption. researchgate.net There are no specific studies detailing the subcellular localization or direct interaction of this compound with organelles.
Citropins are understood to be membrane-active peptides. iiitd.edu.in Structural studies of Citropin 1.1 using Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy revealed that it forms an amphipathic α-helix, a common structural motif for membrane-active peptides that allows for insertion into lipid bilayers. iiitd.edu.in This structure features distinct hydrophobic and hydrophilic faces, enabling interaction with both the lipid and aqueous phases of the membrane environment.
The mechanism of membrane disruption by citropins is thought to follow the "carpet model". researchgate.net In this model, peptide monomers first bind to and accumulate on the surface of the microbial membrane. Once a threshold concentration is reached, the peptides collectively disrupt the membrane integrity in a detergent-like manner, leading to permeabilization and cell lysis without necessarily forming discrete, stable pores. researchgate.net This is distinct from the "barrel-stave" model where peptides insert into the membrane to form a transmembrane channel. The physical properties of peptides like Citropin 1.1 suggest they are too short to span a lipid bilayer as a stable transmembrane helix, further supporting a surface-level disruption mechanism. researchgate.net
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Citropin 1.1 |
| Citropin 1.2 |
| Citropin 1.3 |
| Bacillus subtilis |
| Escherichia coli |
| Listeria monocytogenes |
| Micrococcus luteus |
| Pasteurella haemolytica |
| Staphylococcus aureus |
| Nitric Oxide |
| Arginine |
In Vivo Preclinical Investigations of this compound in Animal Models
A thorough search of published studies yielded no information on in vivo preclinical investigations of this compound in any animal models. The following subsections are therefore based on a lack of available data.
Pharmacological Effects of this compound in Specific Animal Models (e.g., rodent, zebrafish)
There are currently no published studies detailing the pharmacological effects of this compound in rodent, zebrafish, or any other animal models.
Histopathological and Morphological Changes Induced by this compound in Preclinical Systems
There is no available data describing any histopathological or morphological changes induced by this compound in preclinical systems.
Structure-Activity Relationship (SAR) Studies of this compound for Biological Activity
No formal structure-activity relationship (SAR) studies for this compound have been published. The initial characterization of the peptide suggested that its biological activity might be minimal due to its primary sequence. The presence of multiple helix-destabilizing residues (Glycine and Proline) makes it difficult for the peptide to adopt an amphipathic α-helical conformation. iiitd.edu.in This conformation is a key determinant of activity in many other antimicrobial peptides, including Citropin 1.1, where it facilitates interaction with and disruption of microbial cell membranes. nih.govnih.gov The predicted lack of a stable helical structure for this compound implies a potentially low biological activity, which may have disincentivized further SAR studies. iiitd.edu.in
Table 1: Predicted Structural Characteristics of this compound
| Feature | Predicted Characteristic | Implication for Activity | Source |
|---|---|---|---|
| Amino Acid Composition | Contains Gly4, 7, 11, 12 and Pro20 | Destabilizing influence on α-helix formation. | iiitd.edu.in |
| Secondary Structure | Unlikely to form an ideal α-helix. | Potentially low membrane-disrupting activity. | iiitd.edu.in |
Elucidation of the Molecular Mechanisms of Action of this compound
The molecular mechanism of action for this compound has not been elucidated due to the absence of studies on its biological activity. For many antimicrobial peptides, the mechanism involves interaction with the cell membrane, often leading to pore formation or membrane destabilization through models like the 'barrel-stave' or 'carpet' mechanism. nih.gov However, without evidence of biological activity for this compound, it is not possible to assign a mechanism.
Identification of Specific Molecular Targets (e.g., proteins, nucleic acids)
There are no scientific reports identifying specific molecular targets, such as proteins or nucleic acids, for this compound. Research into the molecular targets of antimicrobial peptides is typically contingent on the prior establishment of significant biological activity. nih.gov
Pathway Analysis of this compound-Mediated Biological Responses
A critical aspect of understanding a bioactive compound's function is the elucidation of the cellular pathways it modulates. This involves identifying the signaling cascades and networks that are activated or inhibited upon exposure to the compound, leading to a specific biological response.
However, a review of the current scientific literature reveals a significant gap in this area for this compound. To date, there are no published studies that have conducted a pathway analysis of biological responses mediated by this specific peptide. The primary reason for this is the observation that this compound exhibits minimal biological activity, which has likely limited further investigation into its downstream effects. nih.goviiitd.edu.in Without a significant and measurable biological endpoint, conducting a meaningful pathway analysis is not feasible.
High-Throughput Screening for Novel this compound Biological Activities
High-throughput screening (HTS) is a powerful methodology used to test a large number of compounds for a specific biological activity. This approach is instrumental in the discovery of novel functions for known molecules and in identifying potential therapeutic leads.
Despite the utility of HS, there is no evidence in the scientific literature to suggest that this compound has been included in such screening programs. encyclopedia.pubnih.gov The lack of significant known bioactivity for this compound makes it a less likely candidate for broad screening campaigns, which tend to prioritize compounds with established or predicted biological relevance. encyclopedia.pub As a result, its potential for other biological activities beyond its minimal antibacterial effect remains unexplored.
Preclinical Pharmacokinetics and Pharmacodynamics of Citropin 2.1.3
Absorption, Distribution, Metabolism, and Excretion (ADME) of Citropin-2.1.3 in Preclinical Models
There is a significant lack of published research on the ADME properties of this compound. The following sub-sections, which are critical for understanding the preclinical pharmacokinetic profile of a compound, remain uninvestigated for this compound.
In Vitro Metabolic Stability and Metabolite Identification of this compound
No studies detailing the in vitro metabolic stability of this compound in liver microsomes, hepatocytes, or other metabolic systems were found. Consequently, there is no information regarding its potential metabolites.
Pharmacokinetic Profiling of this compound in Preclinical Species (e.g., rodent, canine)
Pharmacokinetic studies in preclinical species such as rodents or canines, which would provide crucial data on parameters like half-life, clearance, and volume of distribution, have not been published for this compound.
Tissue Distribution and Excretion Pathways of this compound
Information regarding the distribution of this compound into various tissues and its primary routes of excretion from the body is not available.
Evaluation of Plasma Protein Binding and Blood-Brain Barrier Penetration of this compound
The extent to which this compound binds to plasma proteins and its ability to cross the blood-brain barrier are currently unknown.
Pharmacodynamic Characterization of this compound in Preclinical Systems
The pharmacodynamic properties of this compound, which would describe its effects on the body and its mechanism of action in a preclinical setting, are not documented.
Dose-Response Relationships and Efficacy in Preclinical Models
There are no available studies that have established a dose-response relationship or evaluated the efficacy of this compound in any preclinical models of infection or other diseases. While a computational study has modeled its structure, predicting a helix-break-helix fold, this has not been followed by in vivo efficacy testing. a-star.edu.sg
Biomarker Identification for this compound Pharmacodynamic Effects
The identification of specific biomarkers to monitor the pharmacodynamic effects of this compound in preclinical models has not been detailed in available research. However, based on the known mechanisms of action for the Citropin family and other antimicrobial peptides, potential biomarkers can be proposed. The primary mechanism of action for many AMPs, including analogues of the related Citropin 1.1, is the disruption of bacterial cell membranes. nih.govnih.gov Therefore, pharmacodynamic biomarkers would likely be indicators of membrane permeabilization and subsequent cellular processes.
Potential categories of biomarkers for assessing the pharmacodynamic effects of this compound could include:
Markers of Cell Lysis: Measurement of intracellular components released from bacteria upon membrane disruption. This could include specific bacterial enzymes, DNA, or RNA in the surrounding medium.
Inflammatory Markers: As AMPs can modulate the host's immune response, monitoring levels of cytokines and chemokines (e.g., TNF-α, interleukins) in response to treatment in an infection model could serve as pharmacodynamic markers. acs.org
Microbial Burden: A direct measure of the peptide's effect is the reduction in viable bacterial counts (Colony Forming Units, CFU) in tissues or fluids.
The development of specific biomarker assays, likely utilizing techniques such as mass spectrometry, would be a crucial step in the preclinical and clinical development of this compound. creative-proteomics.comcreative-proteomics.com
Table 1: Potential Pharmacodynamic Biomarkers for this compound
| Biomarker Category | Potential Biomarker | Rationale |
| Bacterial Membrane Disruption | Release of bacterial ATP | Indicates loss of membrane integrity. |
| Leakage of β-galactosidase | An intracellular enzyme that would be released upon cell lysis. | |
| Host Immune Response | Tumor Necrosis Factor-alpha (TNF-α) | A key pro-inflammatory cytokine that can be modulated by AMPs. |
| Interleukin-6 (IL-6) | A cytokine involved in the inflammatory response to infection. | |
| Antimicrobial Efficacy | Bacterial Colony Forming Units (CFU) | Direct measurement of the reduction in viable bacteria. |
| Minimum Inhibitory Concentration (MIC) | In vitro measure of the lowest concentration that prevents visible growth. |
Preclinical Drug-Drug Interaction Potential of this compound
Specific preclinical drug-drug interaction studies for this compound have not been reported. However, research on the closely related peptide, Citropin 1.1, provides significant insights into the potential for synergistic interactions with conventional antibiotics. Studies have shown that Citropin 1.1 exhibits positive interactions, particularly with hydrophobic antibiotics. oup.com
The proposed mechanism for this synergy is that the peptide-induced damage to the bacterial membrane increases the permeability for other drugs, allowing them to reach their intracellular targets more effectively. oup.comasm.org This has been observed in vitro where Citropin 1.1 acted synergistically with clarithromycin, doxycycline, and rifampicin (B610482) against various bacterial strains. oup.comasm.org For instance, when combined with these antibiotics against Rhodococcus equi, the fractional inhibitory concentration (FIC) indices were below 0.5, indicating synergy. oup.com This suggests that a combination therapy approach could enhance efficacy and potentially reduce the required doses of both the peptide and the conventional antibiotic, which could, in turn, minimize potential toxicity and the development of resistance.
Given that this compound is part of the same family of peptides, it is plausible that it may exhibit a similar potential for synergistic interactions. However, this would need to be confirmed through specific preclinical studies.
Table 2: Summary of In Vitro Synergistic Interactions of Citropin 1.1 with Conventional Antibiotics
| Interacting Drug | Target Organism(s) | Observed Effect | Reference |
| Clarithromycin | Rhodococcus equi, Staphylococcus aureus, Streptococcus pyogenes | Synergy (FIC < 0.5) | oup.comasm.org |
| Doxycycline | Rhodococcus equi, Staphylococcus aureus, Enterococcus faecalis, Streptococcus pyogenes | Synergy (FIC < 0.5) | oup.comasm.org |
| Rifampicin | Rhodococcus equi | Synergy (FIC < 0.5) | oup.com |
Derivatives, Analogues, and Structure Based Optimization of Citropin 2.1.3
Rational Design and Synthesis of Citropin-2.1.3 Analogues and Derivatives
The rational design of AMP analogues is a strategic process aimed at optimizing the peptide's therapeutic properties by modifying its amino acid sequence and structure. This approach leverages an understanding of the structure-activity relationships (SAR) that govern the peptide's function. For α-helical peptides like those in the citropin family, key factors include helicity, amphipathicity, net positive charge, and hydrophobicity. nih.gov
Several chemical modification strategies can be applied to the this compound scaffold to improve its performance. These techniques are commonly used to enhance the activity and stability of natural AMPs. nih.gov
Amino Acid Substitution: This is the most common modification technique. nih.gov Specific residues in the this compound sequence can be replaced with natural or non-proteinogenic amino acids to alter its physicochemical properties. For instance, increasing the net positive charge by substituting neutral amino acids with basic residues like lysine (B10760008) (Lys) or arginine (Arg) can enhance the initial electrostatic interaction with negatively charged bacterial membranes. researchgate.net Conversely, modulating hydrophobicity by substituting or modifying hydrophobic residues can optimize the peptide's ability to disrupt the membrane, though excessive hydrophobicity can lead to non-specific toxicity against mammalian cells. scispace.com The introduction of unnatural amino acids can also increase resistance to enzymatic degradation. nih.gov
N- and C-Terminal Modifications: The terminal ends of peptides are often susceptible to exopeptidases. C-terminal amidation is a common strategy that neutralizes the negative charge of the terminal carboxyl group, which can enhance antimicrobial activity and stability. mdpi.com N-terminal modifications, such as acetylation or methylation, can also improve resistance to enzymatic degradation. nih.gov
Lipidation: The attachment of a fatty acid chain to the N-terminus of the peptide, known as lipidation, can increase the potency of AMPs by strengthening the interaction between the peptide and the microbial cell membrane. nih.gov
The α-helical structure of many AMPs is crucial for their membrane-disrupting activity. acs.org While peptides like this compound are often unstructured in aqueous solution, they adopt this helical conformation upon interacting with a membrane environment. Strategies to pre-structure the peptide into its active conformation can enhance its efficacy.
Peptide Stapling: This technique involves introducing an all-hydrocarbon "staple" by cross-linking the side chains of two amino acids to lock the peptide into an α-helical conformation. frontiersin.org This macrocyclization process can improve structural rigidity, resulting in enhanced protease resistance and potentially greater biological activity. frontiersin.org Studies on the related peptide, Citropin 1.1, have shown that stapling can effectively improve helicity, protease stability, and antitumor activity. frontiersin.org
Cyclization: Creating a head-to-tail or side-chain-to-side-chain cyclic structure can enhance stability against proteases and constrain the peptide into a bioactive conformation. scispace.com
D-Amino Acid Substitution: The strategic replacement of L-amino acids with their D-enantiomers can disrupt or modulate secondary structures. While this might seem counterintuitive, it can be used to fine-tune the peptide's activity and, importantly, D-amino acids are not recognized by host proteases, significantly increasing the peptide's stability. nih.gov
To efficiently explore the vast number of possible modifications, high-throughput methods are employed. Combinatorial chemistry allows for the rapid synthesis and screening of large libraries of peptide analogues. nih.govcreative-biolabs.com
This process can be used to generate a library of this compound analogues where specific positions in the amino acid sequence are systematically substituted with a variety of other amino acids. nih.gov These libraries are then screened for desired properties, such as enhanced antimicrobial activity against a specific pathogen or reduced toxicity. This approach accelerates the identification of lead compounds with optimized characteristics and provides deeper insight into the structure-activity relationship of the parent peptide. acs.org For example, a combinatorial library could be designed around the this compound backbone to identify the optimal balance of cationic and hydrophobic residues for potent and selective antimicrobial action.
Biological Evaluation of this compound Analogues (Preclinical in vitro and in vivo)
Following the synthesis of analogues, a thorough biological evaluation is necessary to determine their efficacy and therapeutic potential. This typically begins with in vitro assays before progressing to more complex in vivo models.
The primary goal of creating analogues is to improve upon the biological activity of the parent peptide. This is assessed through a series of comparative assays.
In Vitro Antimicrobial Activity: The Minimum Inhibitory Concentration (MIC) is determined for the parent peptide and its analogues against a panel of clinically relevant Gram-positive and Gram-negative bacteria. An improved analogue would exhibit a lower MIC value, indicating greater potency. For example, studies on Citropin 1.1 analogues showed that specific substitutions could lead to a 2- to 8-fold increase in activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Anti-biofilm Activity: The ability of pathogens to form biofilms is a major cause of persistent infections. Analogues are tested for their ability to both inhibit the formation of new biofilms and eradicate established ones. nih.gov
Hemolytic and Cytotoxic Activity: A crucial aspect of analogue development is ensuring selectivity for bacterial cells over host cells. Analogues are tested for their ability to lyse red blood cells (hemolytic activity) and their toxicity against mammalian cell lines. An ideal analogue would have high antimicrobial activity but low hemolytic and cytotoxic effects. researchgate.net
The table below illustrates hypothetical comparative data for this compound and two rationally designed analogues, based on principles observed in related AMP studies. Analogue A is designed with increased cationicity for better Gram-negative activity, while Analogue B is a stapled peptide for enhanced stability and helicity.
| Compound | Sequence Modification | MIC vs. S. aureus (μg/mL) | MIC vs. E. coli (μg/mL) | Hemolytic Activity (HC50, μg/mL) |
| This compound | Native Sequence | 16 | 64 | >100 |
| Analogue A | Increased net positive charge (+2) | 16 | 16 | >100 |
| Analogue B | All-hydrocarbon staple (i, i+4) | 8 | 32 | >120 |
This is an interactive data table. Data is illustrative and based on established principles of AMP modification.
Structure-activity relationship (SAR) studies on the newly synthesized analogues are essential for refining the design principles for this specific peptide family. By correlating the structural modifications with the observed biological activities, researchers can build a detailed understanding of what makes an optimized this compound analogue.
Key findings from SAR studies on the broader citropin family, which are applicable to this compound, indicate that:
An amphipathic α-helical conformation is a primary requirement for activity. researchgate.net
There is a delicate balance between hydrophobicity and charge that dictates both the potency of membrane disruption and the selectivity between bacterial and mammalian cells. scispace.com
By systematically evaluating rationally designed analogues, these general principles can be refined specifically for the this compound scaffold, paving the way for the development of potent and selective antimicrobial agents.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies of this compound Series
While specific Quantitative Structure-Activity Relationship (QSAR) and cheminformatics studies focusing exclusively on this compound are not extensively documented in publicly available research, the broader Citropin family, particularly Citropin 1.1, has been the subject of such investigations. These studies provide valuable insights into the structural features crucial for the antimicrobial activity of these peptides, which can be extrapolated to understand the potential for optimizing this compound.
QSAR studies on antimicrobial peptides (AMPs) like citropins aim to establish a mathematical relationship between the physicochemical properties of the peptides and their biological activity. researchgate.net This is often achieved by systematically modifying the peptide sequence and observing the resultant changes in antimicrobial potency. For instance, research on Citropin 1.1 has demonstrated that alterations in hydrophobicity, charge, and helical propensity significantly impact its efficacy against various pathogens. nih.gov
Cheminformatics approaches, often coupled with machine learning algorithms, have been employed to analyze large datasets of AMPs, including those related to the citropin family, to predict activity and guide the design of novel analogues. mdpi.commdpi.com These computational methods can identify key amino acid residues and structural motifs that contribute to antimicrobial action. For example, a study focused on optimizing Citropin 1.1 utilized machine learning to develop a shorter, more potent antistaphylococcal peptide named CIT-8. nih.gov This was achieved by removing non-essential residues from the C-terminus and strategically substituting amino acids to enhance its interaction with bacterial membranes. nih.gov
A significant finding from studies on Citropin 1.1 analogues is the correlation between the stability of the α-helical structure and antimicrobial activity. nih.gov Analogues that exhibit a greater tendency to form stable α-helices in a membrane-like environment often show enhanced activity. nih.gov Furthermore, a positively charged N-terminus has been identified as a key determinant of antimicrobial potency. nih.gov
The table below summarizes the findings from a study on Citropin 1.1 analogues, which provides a basis for understanding the structure-activity relationships within the citropin family.
| Analogue | Modification from Citropin 1.1 | Change in Activity | Reference |
| AMP-016 | W3F | 2- to 8-fold increase against MRSA | nih.gov |
| AMP-017 | W3F, D4R, K7R | 2- to 8-fold increase against MRSA; active against E. coli, K. pneumoniae, and A. baumannii | nih.gov |
| AMP-006 | K7O, K8O (Ornithine substitution) | Diminished potency against Gram-positive pathogens | nih.gov |
| AMP-009 | K7 Citrulline | Lack of antibacterial activity | nih.gov |
| CIT-8 | Truncated C-terminus, strategic substitutions | Potent activity against drug-resistant MRSA | nih.gov |
These findings underscore the importance of specific amino acid residues and their physicochemical properties in dictating the antimicrobial efficacy of citropin peptides. Such data from closely related analogues serves as a foundational framework for the rational design and optimization of this compound.
Peptide Mimetics and Non-Peptide Analogues of this compound (if applicable)
The development of peptide mimetics and non-peptide analogues is a promising strategy to overcome some of the inherent limitations of natural peptides as therapeutic agents, such as susceptibility to proteolytic degradation and high production costs. While specific examples of peptide mimetics or non-peptide analogues derived directly from this compound are not widely reported, the principles have been applied to the broader class of antimicrobial peptides, offering a potential avenue for the future development of this compound-based therapeutics.
Peptide mimetics are molecules that mimic the three-dimensional structure and functional properties of a peptide but are composed of non-natural amino acids or have a modified backbone. This approach can lead to compounds with enhanced stability and oral bioavailability. For instance, the incorporation of non-proteinogenic amino acids has been explored in the design of novel AMPs to improve their α-helical stability. Another strategy involves "stapling" the peptide, where a synthetic brace is introduced to lock the peptide into its bioactive α-helical conformation. This has been successfully applied to an optimized derivative of Citropin 1.1, A4K14-citropin 1.1, resulting in improved helicity, protease stability, and antitumor activity. frontiersin.org
Non-peptide analogues represent a further departure from the original peptide structure, aiming to replicate the key pharmacophoric features (e.g., cationic charge and amphipathicity) using a non-peptide scaffold. This can lead to the development of small molecules with similar biological activity but with more favorable drug-like properties. A notable example in the broader field of AMP mimetics is the development of ceragenins. mdpi.com These are cholic acid-based compounds that mimic the amphipathic nature of AMPs and have demonstrated broad-spectrum antimicrobial activity. mdpi.com The design of such molecules is guided by the understanding of the structure-activity relationships of natural peptides like those in the citropin family.
The table below outlines some of the strategies used in the development of peptide mimetics and non-peptide analogues of AMPs, which could be applicable to this compound.
| Approach | Description | Potential Advantages | Example from related peptides |
| Peptide Mimetics (Non-natural amino acids) | Incorporation of amino acids not found in natural proteins. | Enhanced stability against proteases, improved conformational stability. | Design of AMPs with α,α-disubstituted non-proteinogenic amino acids to improve α-helical structure. |
| Peptide Mimetics (Stapled peptides) | Introduction of a synthetic brace to constrain the peptide into its active conformation. | Increased helicity, improved protease resistance, enhanced biological activity. | Stapled A4K14-citropin 1.1 peptides with improved antitumor activity. frontiersin.org |
| Non-Peptide Analogues (e.g., Ceragenins) | Small molecules designed to mimic the amphipathic and cationic properties of AMPs using a non-peptide scaffold. | High stability, resistance to proteolysis, potential for oral administration, lower production cost. | Ceragenins as non-peptide mimics of AMPs with potent antimicrobial activity. mdpi.com |
While the direct application of these techniques to this compound remains a future prospect, the successful examples from other citropins and the broader AMP field highlight the potential of these strategies to develop novel and effective antimicrobial agents.
Advanced Methodologies and Technological Approaches in Citropin 2.1.3 Research
Omics Technologies in Understanding Citropin-2.1.3's Biological Effects
Omics technologies offer a holistic view of the molecular changes occurring within a biological system in response to external stimuli, such as treatment with this compound. By simultaneously measuring entire sets of molecules like proteins, metabolites, or transcripts, researchers can construct a comprehensive picture of the peptide's impact.
Proteomics and Metabolomics in this compound Treated Systems
Proteomics and metabolomics are powerful tools for elucidating the functional consequences of this compound exposure on target organisms. Proteomics catalogs the entire protein complement (proteome), while metabolomics identifies and quantifies the complete set of small-molecule metabolites (metabolome).
In the context of AMP research, these techniques can reveal how a peptide disrupts cellular homeostasis. For instance, treating bacteria with an AMP and subsequently analyzing changes in their proteome can identify the downregulation of essential enzymes or the upregulation of stress-response proteins. Mass spectrometry-based techniques are central to these analyses, allowing for the high-throughput identification and quantification of thousands of proteins and metabolites. uni-duesseldorf.de While specific proteomics studies on this compound are not extensively documented, the methodologies applied to other AMPs are directly relevant. Such studies can pinpoint the specific cellular pathways affected by the peptide, from energy metabolism to cell wall synthesis. researchgate.net
Metabolomic analysis complements proteomics by providing a snapshot of the metabolic state of the cell. Following treatment with this compound, changes in metabolite concentrations can indicate which metabolic pathways are inhibited or dysregulated, offering clues to the peptide's mechanism of action.
| Technology | Analytical Focus | Potential Research Questions for this compound |
| Proteomics | Global protein expression and post-translational modifications. | Which bacterial proteins are up- or down-regulated upon this compound treatment? Does the peptide induce a specific stress response? |
| Metabolomics | Comprehensive analysis of small-molecule metabolites. | How does this compound alter the metabolic fingerprint of a target cell? Which metabolic pathways are disrupted? |
Transcriptomics and Gene Expression Profiling in Response to this compound
Transcriptomics involves the study of the complete set of RNA transcripts (the transcriptome) produced by an organism under specific conditions. By profiling gene expression, researchers can understand how a cell genetically responds to the presence of this compound.
Upon exposure to an AMP, bacteria may alter the expression of genes involved in membrane repair, efflux pump synthesis, or biofilm formation. uminho.pt Transcriptome studies, often conducted using techniques like RNA-sequencing (RNA-Seq), can identify these genetic defense mechanisms. uminho.pt This information is crucial for understanding potential resistance mechanisms and for designing more effective peptide-based therapies. For example, studies on other AMPs have revealed coordinated gene expression changes in pathogens, providing a detailed view of the bacterial stress response. uminho.pt Applying this approach to this compound would illuminate the genetic circuits that are perturbed by its antimicrobial activity.
Lipidomics in Investigating Membrane Interactions of this compound
The primary target for many AMPs, including likely this compound, is the cell membrane. Lipidomics, the large-scale study of cellular lipids, is therefore a critical tool for investigating these interactions. The composition of a bacterial membrane can significantly influence its susceptibility to AMPs.
Lipidomic analyses can characterize the precise lipid composition of a target membrane and determine how it is altered upon interaction with this compound. Advanced mass spectrometry techniques enable the identification and quantification of hundreds of distinct lipid species. This approach can reveal whether the peptide preferentially interacts with certain lipids, such as the anionic phospholipids (B1166683) commonly found in bacterial membranes, or if it induces changes in the lipid landscape of the membrane as a defense mechanism. ku.dk
Advanced Imaging Techniques for this compound Localization and Target Engagement
Visualizing the interaction between an AMP and its target is key to confirming its mechanism of action. Advanced imaging techniques like fluorescence microscopy and super-resolution microscopy (SRM) allow for the direct observation of these processes at the cellular and subcellular levels.
In studies of other antimicrobial peptides, fluorescence microscopy is routinely used to monitor membrane permeabilization. mdpi.comnih.gov This is often achieved using a combination of fluorescent dyes. For example, SYTO 9 can enter all cells and stain them green, while propidium (B1200493) iodide (PI) can only penetrate cells with compromised membranes, staining their nucleic acids red. mdpi.comnih.gov Observing a shift from green to red fluorescence in a bacterial population after treatment provides clear evidence of membrane disruption. mdpi.comnih.gov
Super-resolution microscopy (SRM) offers even greater detail, overcoming the diffraction limit of conventional light microscopy to visualize molecular interactions. By labeling this compound with a fluorescent tag (e.g., FITC), SRM can be used to track its localization within a bacterial cell, confirming whether it accumulates on the membrane or penetrates into the cytoplasm to engage with intracellular targets. nih.gov
| Imaging Technique | Principle | Application in this compound Research | Example Dyes/Labels |
| Fluorescence Microscopy | Uses fluorophores to visualize cellular structures and processes. | Observing bacterial membrane permeabilization and cell death. mdpi.comgoogle.com | SYTO 9, Propidium Iodide (PI) mdpi.comnih.gov |
| Confocal Microscopy | Creates sharp, optical sections of a specimen, reducing out-of-focus blur. | 3D visualization of peptide interaction with biofilms and cell clusters. mdpi.com | FITC-labeled this compound |
| Super-Resolution Microscopy (SRM) | Achieves resolution beyond the diffraction limit of light. | Pinpointing the precise subcellular localization of the peptide (e.g., membrane vs. cytoplasm). nih.gov | DAPI, FITC, PI nih.gov |
Computational Chemistry and Molecular Dynamics Simulations of this compound and its Targets
Computational approaches provide a powerful, atomistic-level view of peptide-membrane and peptide-protein interactions that are often inaccessible to experimental methods alone. Molecular dynamics (MD) simulations, in particular, can model the behavior of this compound as it approaches and interacts with a model of a bacterial membrane.
MD simulations can predict how the peptide inserts into the lipid bilayer, the conformational changes it undergoes, and its potential to form pores or channels. uc.pt These simulations have been successfully used to study other frog-skin peptides, revealing that they adopt well-defined amphipathic α-helical structures that are crucial for their membrane-disrupting activity. iiitd.edu.innih.gov Such studies can also clarify the role of specific amino acid residues in membrane binding and disruption, guiding the rational design of more potent analogues. nih.govpreprints.org The simulations often involve steps of energy minimization to produce structurally stable models. iiitd.edu.in
Molecular Docking and Ligand-Protein Interaction Studies
Should this compound have intracellular targets, such as enzymes or DNA, molecular docking can be employed to predict how it binds to these macromolecules. Docking algorithms calculate the preferred orientation and binding affinity of the peptide to a receptor's active site.
This computational screening method is valuable for identifying potential intracellular targets and for understanding the specific interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the peptide-target complex. researchgate.net For example, molecular docking has been used to investigate the binding of other peptides to bacterial proteins, providing insights into their non-membranolytic mechanisms of action. researchgate.netmdpi-res.com These in silico findings can then guide further experimental validation.
Free Energy Perturbation and Binding Affinity Calculations
Understanding the thermodynamic driving forces behind the association of this compound with microbial membranes is fundamental to elucidating its mechanism of action and selectivity. Free energy perturbation (FEP) and other computational approaches like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method are powerful tools for quantifying the binding affinity between a peptide and a lipid bilayer. nih.govbirzeit.edu
These methods calculate the binding free energy (ΔG_bind), which is a direct measure of the strength of the interaction. A more negative ΔG_bind indicates a stronger and more favorable interaction. Such calculations are crucial for predicting how strongly this compound will bind to a target bacterial membrane versus a host (e.g., human) cell membrane. This is typically modeled by simulating the peptide with lipid bilayers of different compositions, such as anionic membranes (containing lipids like POPG) to mimic bacteria and zwitterionic membranes (containing lipids like POPC) to mimic mammalian cells. nih.govacs.org
While direct FEP studies on this compound are not extensively published, research on other AMPs demonstrates the utility of this approach. For instance, studies on scorpion-derived peptides have successfully used relative binding free energy calculations to correlate binding strength with experimentally observed antimicrobial and hemolytic activities. nih.gov These computational results can guide the modification of the this compound sequence to enhance its selectivity, aiming to maximize its affinity for bacterial membranes while minimizing interactions with host cells. acs.org
The table below illustrates a hypothetical set of binding free energy calculations for this compound with different model membranes, showcasing how such data can inform on its therapeutic potential.
Table 1: Illustrative Binding Free Energy (ΔG_bind) Calculations for this compound This table presents hypothetical data based on typical results for antimicrobial peptides.
| Model Membrane Composition | Membrane Type | Calculated ΔG_bind (kcal/mol) | Interpretation |
|---|---|---|---|
| POPE/POPG (3:1) | Bacterial Mimic (Anionic) | -25.5 | Strong, spontaneous binding to bacterial membranes is predicted. |
| POPC | Mammalian Mimic (Zwitterionic) | -8.2 | Weak binding to mammalian membranes is predicted, suggesting low toxicity. |
| POPC/Cholesterol (2:1) | Eukaryotic Mimic | -9.1 | Interaction with more complex eukaryotic membranes remains low. |
Simulations of this compound in Model Biological Membranes
Molecular dynamics (MD) simulations offer a "computational microscope" to visualize the dynamic interactions between this compound and lipid bilayers at an atomic level. mdpi.comnih.gov These simulations can track the movement of every atom in the system over time, providing detailed insights that are often inaccessible through experimental means alone. Both all-atom (AT) and coarse-grained (CG) simulation approaches are used, with the latter allowing for the observation of larger systems and longer timescale events like pore formation. nih.gov
Simulations of related frog peptides, such as Citropin 1.1, have revealed key aspects of their membrane interaction. researchgate.netsoton.ac.uk Typically, these peptides are unstructured in an aqueous solution but adopt an α-helical conformation upon approaching the membrane surface. mdpi.com The simulation then shows the peptide inserting into the lipid headgroup region or deeper into the hydrophobic core. rsc.orguclan.ac.uk This process can lead to significant membrane perturbations, including local membrane thinning, increased disorder in the lipid acyl chains, and the influx of water and ions, ultimately causing membrane disruption. rsc.orgscholaris.ca
For this compound, MD simulations can be used to:
Determine its preferred secondary structure in a membrane environment.
Identify the specific amino acid residues that anchor the peptide to the membrane.
Visualize the process of membrane insertion and potential aggregation with other peptides.
Elucidate the mechanism of membrane disruption, whether it follows a "carpet," "toroidal pore," or "barrel-stave" model. soton.ac.ukmdpi.com
The following table summarizes key parameters and potential findings from MD simulations of an AMP like this compound interacting with model membranes.
Table 2: Typical Parameters and Findings from Molecular Dynamics Simulations of this compound This table outlines expected outcomes from MD simulations based on studies of similar antimicrobial peptides.
| Simulation Parameter | Bacterial Membrane (POPE/POPG) | Mammalian Membrane (POPC) |
|---|---|---|
| Peptide Secondary Structure | Stable α-helix formation | Unstable or partial helix |
| Insertion Depth (Center of Mass) | -0.5 nm (below phosphate (B84403) heads) | +1.5 nm (at the headgroup interface) |
| Membrane Thickness Change | -12% (significant thinning) | -2% (minimal change) |
| Lipid Order Parameter (S_CD) | Significant decrease (disruption) | Minor decrease (slight perturbation) |
| Predicted Mechanism | Carpet/Toroidal pore formation | Superficial surface binding |
Microfluidics and High-Throughput Screening Platforms for this compound Discovery and Characterization
The discovery of novel AMPs and the optimization of existing ones like this compound require the screening of vast numbers of peptide variants. High-throughput screening (HTS) platforms are essential for this task. nih.govresearchgate.net When combined with microfluidics, these platforms offer unprecedented speed and efficiency. rsc.org
Microfluidic systems, or "lab-on-a-chip" technologies, allow for the manipulation of minuscule volumes of fluid in tiny channels. frontiersin.orgnih.gov This has several advantages for AMP research:
Reduced Sample Consumption: Assays can be performed with nanoliter to picoliter volumes, which is critical when working with synthetically expensive peptides. nih.gov
Rapid Analysis: The small scale reduces diffusion times, allowing for much faster determination of antimicrobial activity compared to traditional methods like 96-well plate assays. frontiersin.org
High-Throughput: Thousands of individual experiments, such as screening different this compound analogs against various bacterial strains, can be run in parallel on a single chip. acs.org
Single-Cell Analysis: It is possible to trap and observe individual bacterial cells, providing detailed information on how peptides affect cell growth and morphology in real-time. gla.ac.uk
In the context of this compound, a microfluidic HTS platform could be used to screen a library of analogs where specific amino acids have been systematically substituted. By monitoring bacterial growth within the microfluidic chambers, researchers can rapidly identify variants with enhanced potency or a broader spectrum of activity. rsc.orggla.ac.uk
Table 3: Example of a Microfluidic HTS Workflow for this compound Analog Screening
| Step | Description | Key Advantage |
|---|---|---|
| 1. Library Generation | A library of this compound variants is designed and synthesized (e.g., via SPOT-synthesis). | Systematic exploration of sequence-activity relationships. researchgate.net |
| 2. Chip Loading | Nanoliter droplets containing a specific peptide analog, bacteria, and growth medium are generated and loaded into a microfluidic chip. | Massive parallelization of experiments. acs.org |
| 3. Incubation | The chip is incubated for a short period (e.g., 1-3 hours). | Significant reduction in assay time. nih.gov |
| 4. Readout | Bacterial viability is assessed in each droplet using automated microscopy and image analysis (e.g., counting cells or measuring fluorescence). | Quantitative, high-content data acquisition. |
| 5. Hit Identification | Analogs that effectively inhibit bacterial growth are identified as "hits" for further study. | Rapid identification of optimized peptide candidates. |
Future Perspectives and Unexplored Avenues in Citropin 2.1.3 Research
Identification of Novel Biological Activities for Citropin-2.1.3 and its Analogues
The primary function associated with the citropin family is antimicrobial activity. nih.govmdpi.com However, the specific biological action of this compound is not well-defined. Its amino acid sequence, GLIGSIGKALGGLLVDVLKPKLQAAS, contains multiple glycine (B1666218) and proline residues. iiitd.edu.ingoogle.com These residues are known to be "helix-breakers," which suggests that this compound may not form the stable, amphipathic α-helical structure typical of many membrane-disrupting AMPs. iiitd.edu.in This structural feature makes it difficult to predict its bioactivity based on models developed for other citropins, like Citropin 1.1, which readily forms α-helices. iiitd.edu.in
This opens up an important avenue of research: investigating whether this compound acts via alternative, non-membranolytic mechanisms. For instance, some AMPs can translocate across the cell membrane without causing lysis and interfere with intracellular processes by binding to DNA or RNA, or inhibiting protein synthesis. mdpi.com Future studies should aim to determine if this compound or its analogues possess such capabilities.
Furthermore, research on analogues of the related Citropin 1.1 has shown that amino acid substitutions can dramatically enhance activity against multidrug-resistant bacteria and even confer antitumor properties. nih.govresearchgate.netfrontiersin.org A similar systematic approach to creating and screening analogues of this compound could yield novel compounds with a range of biological functions, including:
Antiviral or Antifungal Activity: Many frog-derived peptides exhibit broad-spectrum activity that extends beyond bacteria. imrpress.commdpi.com
Immunomodulatory Effects: AMPs can modulate the host immune response, a property that is valuable for developing anti-inflammatory agents or vaccine adjuvants. mdpi.commdpi.com
Anti-biofilm Agents: The ability to disrupt or prevent the formation of bacterial biofilms is a critical need in clinical settings, and analogues of other citropins have shown promise in this area. nih.govresearchgate.net
Exploration of Sustainable Production Methods for this compound
The traditional method for producing peptides for research is chemical synthesis, typically Solid-Phase Peptide Synthesis (SPPS). While effective, SPPS is expensive and can be inefficient for longer peptides, limiting large-scale production. nih.govnih.gov For this compound to become a viable therapeutic or biotechnological tool, more sustainable and cost-effective production methods are essential.
Recombinant DNA technology offers a promising alternative. researchgate.net This involves engineering microorganisms like the bacterium Escherichia coli or yeast to produce the peptide. mdpi.comresearchgate.net However, producing AMPs in this way presents two main challenges:
Toxicity to the host: The antimicrobial nature of the peptide can kill the host organism producing it.
Proteolytic degradation: Host enzymes can break down the peptide, leading to low yields. researchgate.netfebscongress.org
Future research should focus on optimizing recombinant production of this compound by employing established strategies. One common approach is to produce the peptide as a fusion protein, where it is linked to a larger, non-toxic carrier protein. researchgate.netfebscongress.org This fusion masks the peptide's toxicity and protects it from degradation. After purification, the carrier protein is cleaved off to release the active this compound. Another strategy involves directing the peptide to form insoluble aggregates called inclusion bodies, which can be isolated and refolded. febscongress.org Developing a robust and scalable recombinant production system would be a critical step toward the commercial application of this compound.
Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery and Optimization
Modern drug discovery increasingly relies on computational tools to accelerate the development process. Artificial intelligence (AI) and machine learning (ML) can be powerful allies in exploring the potential of this compound. mdpi.com These technologies can analyze the peptide's sequence and predict its structure, biological activity, and potential toxicity with a high degree of accuracy. mdpi.com
For this compound, AI and ML could be applied in several ways:
Predicting Novel Activities: Algorithms trained on vast databases of known peptides can screen this compound for potential activities that have not yet been tested in the lab. mdpi.com
Designing Optimized Analogues: In silico (computer-based) design can be used to generate virtual libraries of this compound analogues with specific modifications. nih.gov ML models can then predict which of these analogues are most likely to have enhanced antimicrobial potency, improved stability, or reduced toxicity to human cells. mdpi.com This drastically reduces the number of peptides that need to be physically synthesized and tested, saving significant time and resources.
Structure-Activity Relationship (SAR) Studies: AI can help elucidate the complex relationship between the peptide's structure and its function, providing insights that guide the rational design of more effective molecules.
Integrating these computational approaches into the research workflow will enable a more targeted and efficient exploration of this compound and its therapeutic potential.
Addressing Synthetic Challenges and Improving Efficiency in this compound Synthesis
While recombinant production is ideal for scale-up, chemical synthesis remains crucial for initial research, creating analogues with unnatural amino acids, and producing modified peptides. The standard method, Solid-Phase Peptide Synthesis (SPPS), involves building the peptide one amino acid at a time on a solid resin support. csic.esopenaccessjournals.com However, synthesizing a 26-amino acid peptide like this compound can be challenging. google.com
Key challenges in the SPPS of complex peptides include:
Aggregation: The growing peptide chains can clump together on the resin, preventing reagents from reaching the reaction sites and leading to incomplete sequences. csic.es
Steric Hindrance: Bulky amino acids can be difficult to couple efficiently. researchgate.net
Difficult Sequences: The presence of multiple glycine residues in this compound can impact the flexibility of the peptide chain, while the proline residue can introduce kinks, both of which can complicate synthesis.
Future research should focus on optimizing the chemical synthesis of this compound. This can be achieved by exploring advanced SPPS strategies, such as using specialized resins (e.g., PEG-based resins) that reduce aggregation, employing more efficient coupling reagents, and optimizing reaction conditions like temperature and mixing. csic.esresearchgate.netchemrxiv.orgacs.org Methodologies that use high-shear mixing, for example, have been shown to improve diffusion and enhance reaction efficiency. researchgate.netacs.org Developing a more robust and efficient synthesis protocol is essential for producing the high-purity this compound needed for detailed biological and structural studies.
Potential for Derivatization for Material Science or Nanotechnology Applications
A frontier in AMP research is their application beyond traditional pharmaceuticals, particularly in material science and nanotechnology. nih.govresearchgate.net Peptides can be chemically modified (derivatized) and attached to surfaces or incorporated into nanomaterials to create novel functional materials.
The potential for this compound in this area is vast and completely unexplored. Future research could investigate:
Antimicrobial Surfaces: this compound could be covalently bonded to the surfaces of medical devices (e.g., catheters, implants), food packaging materials, or textiles. unimi.itacs.org This would create materials that actively kill microbes on contact, preventing infections and contamination.
Nanoparticle Conjugation: Attaching this compound to nanoparticles (e.g., gold, silica, or polymeric nanoparticles) can enhance its stability, reduce its toxicity to mammalian cells, and improve its delivery to sites of infection. nih.govfrontiersin.orgscienceopen.com Such nano-AMP conjugates could serve as advanced drug delivery systems. nih.gov
Biosensors: Immobilized peptides can be designed to interact with specific biological targets, forming the basis of novel biosensors for diagnostics.
These applications require the development of specific chemical strategies to link this compound to various substrates without compromising its activity. This includes introducing specific functional groups (e.g., alkynes, azides for "click chemistry") at either end of the peptide chain for controlled immobilization. researchgate.net Exploring these nanotechnology and material science applications could lead to innovative solutions in medicine, agriculture, and industry. frontiersin.org
Q & A
FAQs for Researchers on Citropin-2.1.3
Basic Research Questions
Q. How should researchers design experiments to evaluate the antimicrobial efficacy of this compound?
- Methodological Answer :
- Define the research question using the SMART framework (Specific, Measurable, Achievable, Relevant, Time-bound) to test hypotheses about this compound’s mechanism of action .
- Use in vitro assays (e.g., minimum inhibitory concentration (MIC) testing) with appropriate controls (e.g., solvent-only controls, positive/negative controls) .
- Ensure reproducibility by detailing experimental conditions (e.g., pH, temperature, bacterial strains) in the Methods section, adhering to journal guidelines for clarity .
Q. What statistical tools are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer :
- Apply non-linear regression models (e.g., log-logistic curves) to quantify dose-response relationships. Use software like GraphPad Prism or R for robust statistical validation .
- Report confidence intervals and p-values to assess significance, avoiding overreliance on arbitrary thresholds (e.g., p < 0.05) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?
- Methodological Answer :
- Conduct a systematic literature review to identify variables causing discrepancies (e.g., peptide purity, assay protocols). Use tools like PRISMA guidelines for transparency .
- Perform meta-analyses to quantify heterogeneity and adjust for confounding factors (e.g., strain variability, solvent compatibility) .
- Validate findings through independent replication studies, emphasizing protocol standardization .
Q. What strategies optimize this compound’s stability in in vivo models?
- Methodological Answer :
- Design experiments to test peptide stability under physiological conditions (e.g., serum stability assays, protease susceptibility tests) .
- Use structural modifications (e.g., D-amino acid substitution, cyclization) to enhance stability, and validate changes via circular dichroism (CD) spectroscopy .
- Document modifications and stability metrics in Supporting Information to ensure reproducibility .
Q. How should researchers address ethical considerations in animal studies involving this compound?
- Methodological Answer :
- Follow institutional review board (IRB) guidelines for animal welfare, including justification of sample sizes and humane endpoints .
- Use the ARRIVE 2.0 guidelines for reporting animal experiments, ensuring transparency in methodology and data interpretation .
Data Interpretation & Reporting
Q. What frameworks ensure rigorous interpretation of this compound’s mechanism of action?
- Methodological Answer :
- Combine multi-omics approaches (e.g., transcriptomics, proteomics) to identify molecular targets. Use pathway enrichment analysis (e.g., KEGG, GO terms) to contextualize findings .
- Discuss limitations (e.g., off-target effects) in the Discussion section, avoiding overinterpretation of correlative data .
Q. How can researchers enhance the reproducibility of this compound synthesis protocols?
- Methodological Answer :
- Provide step-by-step synthesis details, including purification methods (e.g., HPLC gradients) and characterization data (e.g., mass spectrometry, NMR) .
- Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) to archive raw data in repositories like Zenodo or Figshare .
Key Recommendations
- For Experimental Design : Prioritize hypothesis-driven research questions and pre-register study protocols to reduce bias .
- For Data Contradictions : Use triangulation (multiple methods/theories) to validate findings .
- For Reporting : Adhere to journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for structure and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
